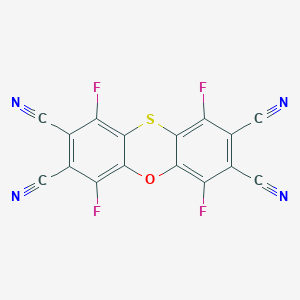![molecular formula C21H26N2O2 B14181657 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one CAS No. 918479-67-1](/img/structure/B14181657.png)
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one typically involves the reaction of phenoxy compounds with piperazine derivatives. One common method includes the reaction of 1-phenoxy-3-chloropropane with 1-phenylethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of neurotransmitter reuptake, affecting serotonin, norepinephrine, and dopamine levels in the brain .
類似化合物との比較
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Similar structure but with a hydroxyl group.
2-Phenoxy-1-[4-(toluene-4-sulfonyl)piperazin-1-yl]ethanone: Contains a sulfonyl group instead of a phenylethyl group.
Uniqueness
2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of phenoxy and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
918479-67-1 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H26N2O2/c1-17(19-9-5-3-6-10-19)22-13-15-23(16-14-22)21(24)18(2)25-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3 |
InChIキー |
RCGHADCFEXHEMO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



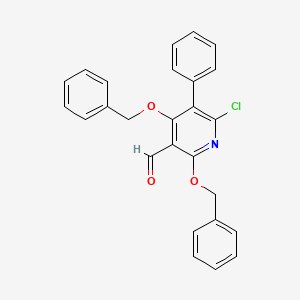
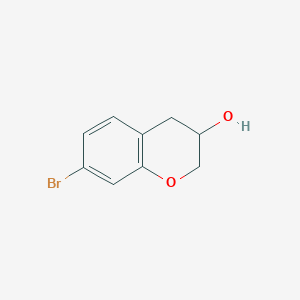
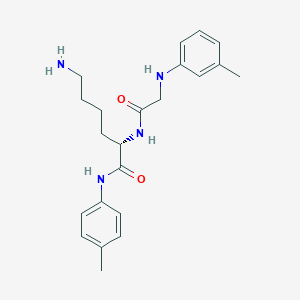
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
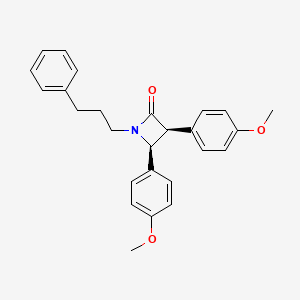
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)



![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
